molecular formula C14H17ClN2O2 B1443532 (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1380571-78-7

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester

Cat. No. B1443532
M. Wt: 280.75 g/mol
InChI Key: DBPLAYJMAOZAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester” is a synthetic intermediate that is useful for pharmaceutical synthesis . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The total synthesis of certain compounds has been started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Synthesis Techniques

  • A study by Fritsche et al. (2006) described the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds. This process involved reacting carboxylic acids with tert-butyl trichloroacetimidate, a method potentially applicable to the synthesis of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Fritsche, Deguara, & Lehr, 2006).

  • The work of Kant, Singh, & Agarwal (2015) focused on the synthetic and crystallographic studies of a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. Their methodology and findings might offer insights into the structural and synthetic aspects of the target compound (Kant, Singh, & Agarwal, 2015).

Biological Activities

  • Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, which are structurally related to the compound . The study explored the biological activities of these compounds, offering a potential reference point for understanding the biological properties of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Katayama, 2000).

Deprotection Methods

  • Li et al. (2006) researched aqueous phosphoric acid as a reagent for deprotecting tert-butyl carbamates, esters, and ethers, including those similar to the compound . This study provides valuable information on the deprotection methods that can be applied to (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Li et al., 2006).

Other Relevant Studies

  • A study by Hodges, Wang, & Riley (2004) on the synthesis of a spirocyclic indoline lactone provides insights that may be relevant to the synthesis and properties of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Hodges, Wang, & Riley, 2004).

  • Qi, Hülsmann, & Godt (2016) conducted studies on the synthesis and hydrolysis of specific esters, offering potential parallels to the hydrolysis behavior of (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Qi, Hülsmann, & Godt, 2016).

Safety And Hazards

“(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester” is not for human or veterinary use . It should be handled with appropriate safety measures.

Future Directions

Indole derivatives have shown various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

tert-butyl N-[(5-chloro-1H-indol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPLAYJMAOZAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.